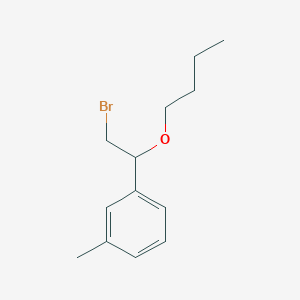
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, featuring a bromine atom and a butoxyethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene typically involves the bromination of 1-butoxy-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(2-Hydroxy-1-butoxyethyl)-3-methylbenzene.
Oxidation: 1-(2-Oxo-1-butoxyethyl)-3-methylbenzene.
Reduction: 1-(2-Butoxyethyl)-3-methylbenzene.
科学的研究の応用
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the butoxyethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and biological activity.
類似化合物との比較
- 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene
Comparison: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
特性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
1-(2-bromo-1-butoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-8-15-13(10-14)12-7-5-6-11(2)9-12/h5-7,9,13H,3-4,8,10H2,1-2H3 |
InChIキー |
GVFDZUIGTYRWKN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(CBr)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















